2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde
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Overview
Description
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde is a heterocyclic compound with the empirical formula C8H7NO3 and a molecular weight of 165.15 g/mol . This compound features a unique structure that includes a dioxin ring fused to a pyridine ring, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a dioxin precursor in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity. Industrial production would also involve stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions for substitution reactions often involve bases or acids to facilitate the reaction.
Major Products
Oxidation: 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid.
Reduction: 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde largely depends on its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The dioxin and pyridine rings allow for versatile binding interactions, which can affect various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid
- 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid
- 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol
- 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Uniqueness
What sets 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde apart is its aldehyde functional group, which provides unique reactivity compared to its carboxylic acid and alcohol counterparts. This functional group allows for further chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-5-6-3-7-8(9-4-6)12-2-1-11-7/h3-5H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNRIAMVJSYDHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=N2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60538031 |
Source
|
Record name | 2,3-Dihydro[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60538031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95849-26-6 |
Source
|
Record name | 2,3-Dihydro[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60538031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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